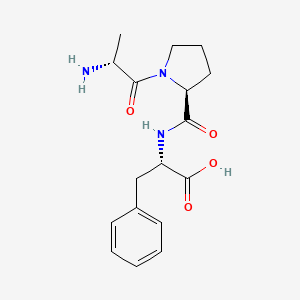

H-D-Ala-Pro-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

H-D-Ala-Pro-Phe-OH is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Properties and Synthesis

H-D-Ala-Pro-Phe-OH is a tripeptide that consists of three amino acids: D-Alanine, Proline, and Phenylalanine. The unique sequence and configuration contribute to its biological properties. The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications necessary for enhancing bioactivity.

Enzyme Inhibition

One of the significant applications of this compound lies in its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Research indicates that peptides containing proline residues, particularly at specific positions, exhibit potent DPP-IV inhibitory activity. For instance, studies have shown that tripeptides with a proline residue at the second position can significantly inhibit DPP-IV activity, making them potential candidates for glycemic control therapies .

Anticancer Potential

The compound has also shown promise in anticancer applications. Peptides similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines, including melanoma. Cyclic derivatives of such peptides often demonstrate enhanced biological activity compared to their linear counterparts due to improved stability and bioavailability .

DPP-IV Inhibition Studies

In a study focusing on the structure-activity relationship of DPP-IV inhibitors, this compound was evaluated alongside other tripeptides. The results indicated that this peptide exhibited significant inhibition of DPP-IV activity, with IC50 values comparable to those of more established inhibitors . This suggests its potential use in developing new therapeutic agents for diabetes.

| Peptide Sequence | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 28.3 | Moderate DPP-IV inhibition |

| Ile-Pro-Ile | 3.9 | Highly potent DPP-IV inhibitor |

| Phe-Pro-Ile | 90.1 | Significant DPP-IV inhibition |

Anticancer Activity Assessment

In another study assessing the anticancer properties of cyclic peptides related to this compound, researchers found that these compounds reduced cell viability in melanoma cells significantly at concentrations as low as 10 µM . This highlights their potential as therapeutic agents in oncology.

Propiedades

Número CAS |

105931-66-6 |

|---|---|

Fórmula molecular |

C17H23N3O4 |

Peso molecular |

333.38 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.